N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of ethoxyphenyl, pyrrol, and triazolyl groups
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N5O2S/c1-2-23-14-7-5-13(6-8-14)18-15(22)11-24-16-19-17-12-21(16)20-9-3-4-10-20/h3-10,12H,2,11H2,1H3,(H,18,22) |
InChI Key |
ULGQWPGZIUEMTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, 1H-pyrrole, and 1,2,4-triazole derivatives. The synthesis may proceed through the following steps:
Formation of the Ethoxyphenyl Intermediate: 4-ethoxyaniline is reacted with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.
Introduction of the Pyrrol Group: The intermediate is then reacted with 1H-pyrrole under acidic conditions to introduce the pyrrol group.
Formation of the Triazolyl Group: The final step involves the reaction of the intermediate with a triazole derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 4-(1H-Pyrrol-1-yl)phenol
- (2S)-4-Methyl-2-(1H-pyrrol-1-yl)pentanoic acid
Uniqueness
N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
